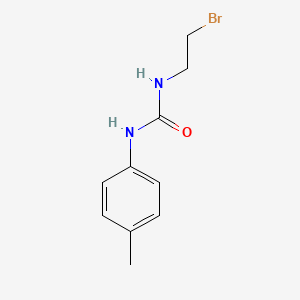
4-amino-1H-imidazole-5-carbothioamide hydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-amino-1H-imidazole-5-carbothioamide hydrochloride is a heterocyclic compound with the molecular formula C4H7ClN4S It is a derivative of imidazole, a five-membered ring containing two nitrogen atoms
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-amino-1H-imidazole-5-carbothioamide hydrochloride typically involves the cyclization of appropriate precursors. One common method is the reaction of 4-aminoimidazole-5-carboxamide with thiourea under acidic conditions to form the desired product . The reaction is usually carried out in a solvent such as water or ethanol, and the product is isolated by crystallization.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often using continuous flow reactors and automated systems to ensure consistent production. Quality control measures, such as high-performance liquid chromatography (HPLC), are employed to monitor the purity of the final product .
化学反应分析
Types of Reactions
4-amino-1H-imidazole-5-carbothioamide hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.
Substitution: Nucleophilic substitution reactions can introduce different functional groups onto the imidazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various alkyl or acyl groups onto the imidazole ring .
科学研究应用
4-amino-1H-imidazole-5-carbothioamide hydrochloride has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as a catalyst in certain chemical reactions
作用机制
The mechanism of action of 4-amino-1H-imidazole-5-carbothioamide hydrochloride involves its interaction with specific molecular targets. It can inhibit certain enzymes or interact with nucleic acids, leading to changes in cellular processes. The exact pathways and targets depend on the specific application and context of its use .
相似化合物的比较
Similar Compounds
4-amino-1H-imidazole-5-carboxamide: This compound is structurally similar but contains a carboxamide group instead of a carbothioamide group.
5-aminoimidazole-4-carboxamide ribonucleotide (AICAR): AICAR is an important intermediate in purine biosynthesis and has been studied for its potential therapeutic applications.
Uniqueness
4-amino-1H-imidazole-5-carbothioamide hydrochloride is unique due to its specific functional groups, which confer distinct chemical and biological properties.
属性
CAS 编号 |
19208-58-3 |
|---|---|
分子式 |
C4H7ClN4S |
分子量 |
178.64 g/mol |
IUPAC 名称 |
4-amino-1H-imidazole-5-carbothioamide;hydrochloride |
InChI |
InChI=1S/C4H6N4S.ClH/c5-3-2(4(6)9)7-1-8-3;/h1H,5H2,(H2,6,9)(H,7,8);1H |
InChI 键 |
FUFTYVHGOXFNME-UHFFFAOYSA-N |
规范 SMILES |
C1=NC(=C(N1)C(=S)N)N.Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


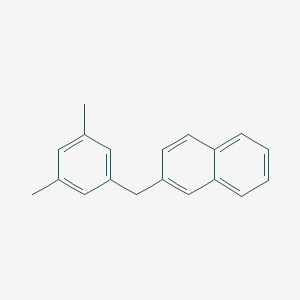
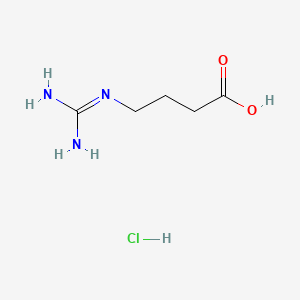
![N-[(Z)-(4-chlorophenyl)methylideneamino]-4-[3-(trifluoromethyl)anilino]-7,8-dihydro-5H-pyrido[4,3-d]pyrimidine-6-carboxamide](/img/structure/B14008273.png)
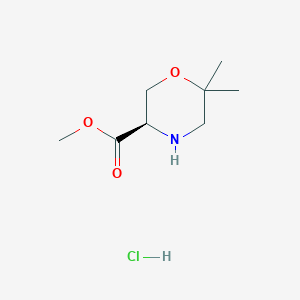
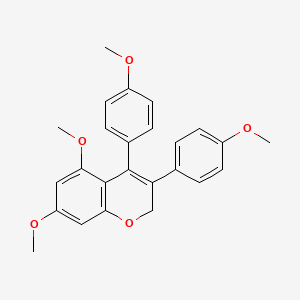

![Ethyl 6-[[2-[3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-3,5-dioxo-1,2,4-triazin-6-yl]sulfanyl]hexanoate](/img/structure/B14008303.png)
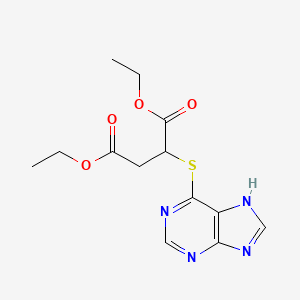
![(1,2-Phenylene)bis[(3,5-dibromo-4-hydroxyphenyl)methanone]](/img/structure/B14008325.png)
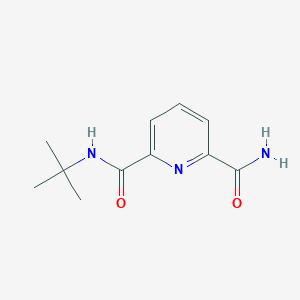
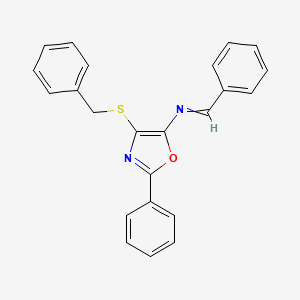
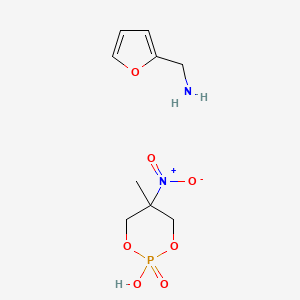
![1,9-dimethyl-4-methylidene-6,13-dioxatricyclo[8.4.0.03,7]tetradecane-5,12-dione](/img/structure/B14008357.png)
